N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
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Overview
Description
“N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide” is a complex organic compound that features a combination of pyridine, indazole, and benzothiophene moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide” likely involves multi-step organic synthesis. Typical steps might include:
Formation of the indazole ring: This could involve cyclization reactions starting from appropriate hydrazine and ketone precursors.
Attachment of the pyridine moiety: This might be achieved through nucleophilic substitution or coupling reactions.
Formation of the benzothiophene ring: This could involve sulfur insertion and cyclization reactions.
Final coupling: The final step would involve coupling the different moieties to form the complete compound.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry, use of catalysts, and other process optimizations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions could occur at various nitrogen atoms in the indazole and pyridine rings.
Substitution: The compound could undergo substitution reactions, particularly at positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions but might include oxidized or reduced forms of the original compound, or substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Biological Studies: Use in studies of enzyme inhibition or receptor binding.
Industry
Chemical Industry: Potential use in the synthesis of other complex organic
Properties
IUPAC Name |
N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c26-21(20-15-7-2-1-6-14(15)13-27-20)24-17-8-5-9-18-16(17)12-23-25(18)19-10-3-4-11-22-19/h3-4,10-13,17H,1-2,5-9H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQGVQCUEYGOPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(SC=C2C1)C(=O)NC3CCCC4=C3C=NN4C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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